molecular formula C23H20N2O5 B11321617 6,8-dimethyl-4-oxo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4H-chromene-2-carboxamide

6,8-dimethyl-4-oxo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4H-chromene-2-carboxamide

Cat. No.: B11321617
M. Wt: 404.4 g/mol
InChI Key: KSXHSGYBGMRXRF-UHFFFAOYSA-N
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Description

6,8-dimethyl-4-oxo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by its unique structure, which includes a chromene core, a benzoxazine moiety, and a carboxamide group. The presence of multiple functional groups makes this compound an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethyl-4-oxo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4H-chromene-2-carboxamide typically involves a multi-step process. The initial step often includes the formation of the chromene core through a cyclization reaction. This is followed by the introduction of the benzoxazine moiety via a condensation reaction. The final step involves the formation of the carboxamide group through an amidation reaction. The reaction conditions usually require the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the synthesis process. The use of automated systems can also help in maintaining consistent quality and yield. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

6,8-dimethyl-4-oxo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4H-chromene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

6,8-dimethyl-4-oxo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4H-chromene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-dimethyl-4-oxo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
  • 4-oxo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4H-chromene-2-carboxamide
  • 6,8-dimethyl-4-oxo-N-[3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4H-chromene-2-carboxamide

Uniqueness

The uniqueness of 6,8-dimethyl-4-oxo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4H-chromene-2-carboxamide lies in its specific combination of functional groups and structural features This combination imparts unique chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C23H20N2O5

Molecular Weight

404.4 g/mol

IUPAC Name

6,8-dimethyl-4-oxo-N-(3-oxo-4-prop-2-enyl-1,4-benzoxazin-6-yl)chromene-2-carboxamide

InChI

InChI=1S/C23H20N2O5/c1-4-7-25-17-10-15(5-6-19(17)29-12-21(25)27)24-23(28)20-11-18(26)16-9-13(2)8-14(3)22(16)30-20/h4-6,8-11H,1,7,12H2,2-3H3,(H,24,28)

InChI Key

KSXHSGYBGMRXRF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC4=C(C=C3)OCC(=O)N4CC=C)C

Origin of Product

United States

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